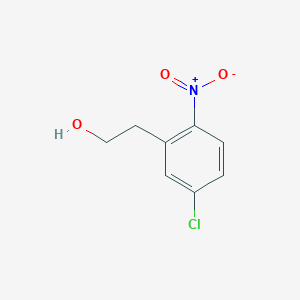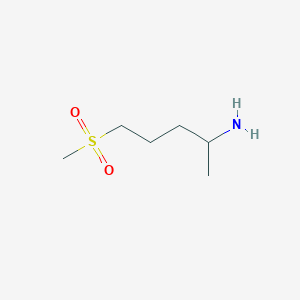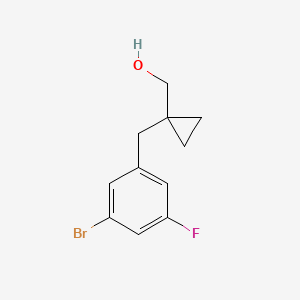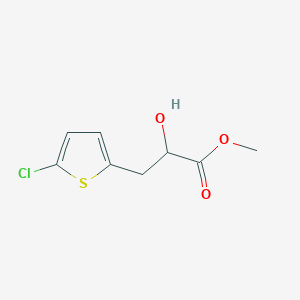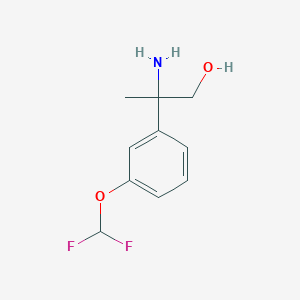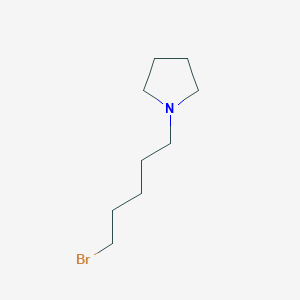
1-(5-Bromopentyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopentyl)pyrrolidine is an organic compound with the molecular formula C9H18BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,5-dibromopentane under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 1,5-dibromopentane
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromopentyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentylpyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azido-pentylpyrrolidine, thiol-pentylpyrrolidine, and alkoxy-pentylpyrrolidine.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: The major product is pentylpyrrolidine.
Aplicaciones Científicas De Investigación
1-(5-Bromopentyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: The compound is used in the preparation of various heterocyclic compounds and as a reagent in organic transformations.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopentyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.
Comparación Con Compuestos Similares
1-(5-Chloropentyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodopentyl)pyrrolidine: Contains an iodine atom, leading to different reactivity and applications.
1-(5-Fluoropentyl)pyrrolidine: Fluorine substitution affects the compound’s electronic properties and biological activity.
Uniqueness: 1-(5-Bromopentyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C9H18BrN |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)pyrrolidine |
InChI |
InChI=1S/C9H18BrN/c10-6-2-1-3-7-11-8-4-5-9-11/h1-9H2 |
Clave InChI |
XAORFEFAURSZJN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


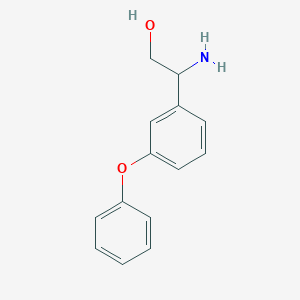
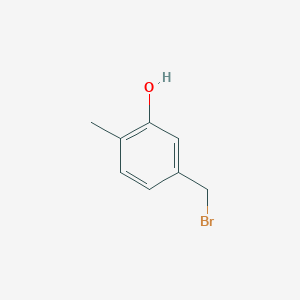

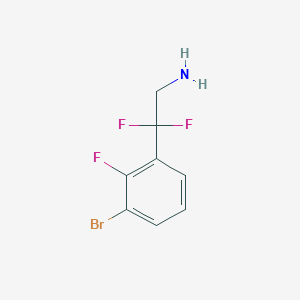
![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)


![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
